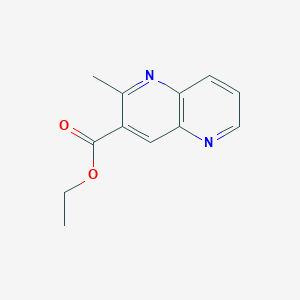

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is defined by its core naphthyridine framework, which consists of a fused bicyclic ring system containing nitrogen atoms at the 1 and 5 positions. The molecular formula C₁₂H₁₃N₂O₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, reflecting the complex heterocyclic nature of this compound. The naphthyridine core provides the fundamental structural foundation, while the ethyl carboxylate group at position 3 and the methyl substituent at position 2 contribute to the compound's specific chemical identity and properties.

Crystallographic analyses of related naphthyridine derivatives provide valuable insights into the three-dimensional arrangement of atoms within these molecular structures. For instance, crystallographic data for similar compounds in the naphthyridine family reveal characteristic bond lengths, angles, and intermolecular packing arrangements. The crystal structure analysis of related naphthyridine compounds demonstrates monoclinic crystal systems with specific unit cell dimensions and space group characteristics. These structural parameters are essential for understanding the solid-state behavior and potential polymorphic forms of this compound.

The molecular geometry of naphthyridine derivatives typically exhibits planar aromatic ring systems with specific bond length patterns characteristic of aromatic nitrogen heterocycles. The presence of the ethyl ester functionality introduces additional conformational flexibility through rotation around the ester linkage, while the methyl group provides steric effects that influence the overall molecular conformation. Computational studies on similar naphthyridine compounds using density functional theory methods have revealed detailed geometric parameters and electronic structure characteristics.

| Structural Parameter | Typical Range for Naphthyridine Derivatives |

|---|---|

| Carbon-Nitrogen bond length (aromatic) | 1.32-1.35 Å |

| Carbon-Carbon bond length (aromatic) | 1.38-1.42 Å |

| Nitrogen-Carbon-Nitrogen angle | 115-120° |

| Ester carbonyl stretch (infrared) | 1680-1750 cm⁻¹ |

Tautomeric Forms and Hydrogen Bonding Networks

Tautomerism represents a fundamental structural phenomenon in naphthyridine chemistry, significantly influencing the chemical behavior and biological activity of these compounds. The study of tautomeric equilibria in naphthyridine derivatives has revealed complex interconversions between different structural forms, particularly involving proton transfers between nitrogen atoms and functional groups. In the case of substituted naphthyridines with multiple hydrogen bonding sites, tautomeric behavior becomes particularly pronounced and dependent on environmental conditions such as solvent polarity and temperature.

Computational investigations using density functional theory methods have provided detailed insights into the relative stability of different tautomeric forms in naphthyridine derivatives. These studies reveal that electronic effects of substituents significantly influence the preferred tautomeric state, with electron-withdrawing and electron-releasing groups affecting the stability order of various forms. For 4,8-dioxygenated 1,5-naphthyridine derivatives, the stability order in gas phase typically follows the pattern of certain dominant forms being more stable than others, while in solution phase the stability depends on both polarity and substituent characteristics.

Hydrogen bonding networks play a crucial role in determining the solid-state structure and solution behavior of naphthyridine derivatives. Multiple hydrogen bonds can form simultaneously, creating complex three-dimensional networks that influence crystal packing and intermolecular associations. The behavior of 2,7-disubstituted 1,8-naphthyridines has been extensively studied, revealing the formation of complexes with up to four simultaneous hydrogen bonds. These studies demonstrate that secondary interactions, both attractive and repulsive, have a purely electrostatic origin and significantly affect the overall stability of hydrogen-bonded assemblies.

Nuclear magnetic resonance spectroscopy provides essential experimental evidence for tautomeric behavior in naphthyridine compounds, with specific chemical shift patterns characteristic of different tautomeric forms. The application of gauge-independent atomic orbital calculations has proven essential for disentangling complex tautomeric equilibria and assigning correct structures to observed species. In solid-state investigations, compounds often exist in specific tautomeric forms with characteristic hydrogen bonding patterns, such as amino tautomers with amido protons pointing toward naphthyridine nitrogen atoms.

| Tautomeric Form | Relative Stability (Gas Phase) | Relative Stability (Solution) |

|---|---|---|

| Dominant Form 1 | Most stable | Dependent on polarity |

| Intermediate Form | Moderately stable | Variable |

| Minor Form | Least stable | Solvent dependent |

Comparative Analysis with 1,5-Naphthyridine Positional Isomers

The positional isomerism in naphthyridine compounds creates significant variations in molecular properties and chemical behavior, making comparative analysis essential for understanding structure-activity relationships. The fundamental difference between 1,5-naphthyridine and its positional isomers, such as 1,6-naphthyridine and 1,8-naphthyridine, lies in the relative positioning of nitrogen atoms within the fused ring system. This positional variation dramatically affects electronic distribution, hydrogen bonding capabilities, and overall molecular reactivity patterns.

Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate serves as a direct positional isomer comparison to the 1,5-derivative, sharing the same molecular formula C₁₂H₁₂N₂O₂ and molecular weight of 216.24 grams per mole. However, the altered nitrogen positioning in the 1,8-isomer creates distinctly different electronic properties and potential coordination sites for metal complexation or hydrogen bonding interactions. The 1,8-naphthyridine framework provides a different spatial arrangement of electron-rich nitrogen atoms, influencing both intramolecular and intermolecular interactions.

Similarly, ethyl 2-methyl-1,6-naphthyridine-3-carboxylate represents another positional isomer with identical molecular composition but different structural characteristics. The 1,6-arrangement of nitrogen atoms creates yet another distinct electronic environment and hydrogen bonding pattern, demonstrating the profound impact of nitrogen positioning on molecular behavior. These positional differences are reflected in varying chemical shift patterns in nuclear magnetic resonance spectroscopy, different crystal packing arrangements, and distinct reactivity profiles in chemical transformations.

The synthetic accessibility of different positional isomers also varies significantly, with some arrangements being more readily achieved through specific synthetic methodologies. The Gould-Jacobs reaction and related cyclization strategies often show selectivity for particular nitrogen arrangements, influencing the practical availability of different isomeric forms. Furthermore, the biological activity profiles of these positional isomers can differ dramatically, with some arrangements showing enhanced binding affinity for specific biological targets while others may exhibit reduced activity.

| Naphthyridine Isomer | Nitrogen Positions | Molecular Weight | Characteristic Properties |

|---|---|---|---|

| 1,5-Naphthyridine derivative | 1,5 | Variable by substitution | Specific hydrogen bonding pattern |

| 1,6-Naphthyridine derivative | 1,6 | 216.24 g/mol | Alternative coordination sites |

| 1,8-Naphthyridine derivative | 1,8 | 216.24 g/mol | Different electronic distribution |

Eigenschaften

IUPAC Name |

ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-3-16-12(15)9-7-11-10(14-8(9)2)5-4-6-13-11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYIFXXIHHEWRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC=N2)N=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480339 | |

| Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55234-59-8 | |

| Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Acid Chloride Formation and Cyclocondensation

2-Chloro-5-nitronicotinic acid (5.0 kg) is suspended in chloroform (20.0 L) and treated with thionyl chloride (6.0 kg) in the presence of N,N-dimethylformamide (500 g) as a catalyst at 25–30°C. The resultant acid chloride is reacted with ethyl 3-(N,N-dimethylamino)acrylate in acetonitrile (12.5 L) and triethylamine (10.0 kg), yielding ethyl 1-ethyl-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylate after 2.5 hours. Reaction progress is monitored via HPLC, ensuring ≤5% residual methyl ester byproduct.

Catalytic Hydrogenation and Workup

The nitro intermediate undergoes hydrogenation at 2.0 kg/cm² hydrogen pressure using palladium on carbon (306 g) in methanol (255.0 L). After 60–72 hours, the amine product is filtered, washed with diethyl ether, and dried at 50–55°C to ≤2% moisture. Subsequent alkylation with 2-indanone in 1,2-dichloroethane and acetic acid at 0–5°C introduces the methyl group, followed by neutralization with sodium bicarbonate and dichloromethane extraction.

Final Esterification and Characterization

The crude product is hydrolyzed with aqueous sodium hydroxide (3.4 kg in 42.0 L water) at 50–55°C, then acidified to precipitate the carboxylic acid. Esterification with ethanol under reflux affords this compound, confirmed via TLC and NMR.

Transition Metal-Catalyzed Heck Coupling Approach

A complementary route employs palladium-catalyzed intramolecular Heck coupling, as reported by Murru et al.. This method emphasizes regioselective C–C bond formation, achieving high purity (89%) with reduced reaction times.

Allylic Amination and Aza-Baylis-Hillman Reaction

The synthesis initiates with methyl 2-((2-iodophenylamino)methyl)acrylate, prepared via FeCl₂-catalyzed allylic amination of phenylhydroxylamine derivatives. The aza-Baylis-Hillman adduct undergoes cyclization in DMF at 90°C with Pd(OAc)₂ (0.025 mmol) and tetrabutylammonium iodide (0.25 mmol).

Cyclization and Esterification

Intramolecular Heck coupling forms the naphthyridine core, with the ester group introduced via ethyl acrylate precursors. The final product is purified via silica gel chromatography (hexane/ethyl acetate), yielding this compound with characteristic $$ ^1H $$ NMR signals at δ 3.79 (s, 3H, COOCH₂CH₃) and δ 7.68 (d, 1H, J = 7.6 Hz).

Alternative Pathways via Chloro-Naphthyridine Intermediates

McCausland’s method, adapted by Srivastava et al., utilizes 4-chloro-2-methoxy-1,5-naphthyridine as a key intermediate.

Chlorination and Methoxy Group Displacement

6-Methoxy-pyridin-3-ylamine undergoes Skraup cyclization with propane-1,2,3-triol under acidic conditions to form 2-methoxy-1,5-naphthyridine. Oxidation with 3-chloroperbenzoic acid and subsequent chlorination using PCl₃ yields 4-chloro-2-methoxy-1,5-naphthyridine. Displacement of the methoxy group with sodium ethylate introduces the ethyl ester moiety.

Methyl Group Introduction via Friedländer Reaction

A modified Friedländer reaction condenses 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde with acetone in ethanolic KOH, forming the methyl-substituted naphthyridine core. Esterification with ethyl chloroformate completes the synthesis.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Naphthyridine derivatives, including ethyl 2-methyl-1,5-naphthyridine-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against a range of bacteria and fungi. For instance:

- Antibacterial Activity : this compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating potential as a lead compound for developing new antibiotics .

- Antifungal Properties : Studies have indicated that naphthyridine derivatives possess antifungal activity against various strains, making them candidates for agricultural fungicides .

Anticancer Potential

Research has highlighted the antiproliferative effects of naphthyridine derivatives on cancer cell lines. This compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 18 | Inhibition of proliferation |

Enzyme Inhibition

Naphthyridines are known to act as enzyme inhibitors. This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways relevant to cancer and bacterial resistance.

Herbicidal Activity

The compound's structure suggests potential herbicidal properties. Preliminary studies have indicated that derivatives can inhibit the growth of certain weeds, making them suitable candidates for development as herbicides.

| Weed Species | Inhibition Rate (%) | Concentration (mg/L) |

|---|---|---|

| Amaranthus retroflexus | 75 | 100 |

| Echinochloa crusgalli | 65 | 150 |

Organic Electronics

Naphthyridine derivatives are being explored as materials in organic electronics due to their semiconducting properties. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.

Key Properties for Electronics

| Property | Value |

|---|---|

| Bandgap Energy (eV) | 2.1 |

| Charge Mobility (cm²/V·s) | 0.5 |

Case Study 1: Synthesis and Biological Evaluation

A study synthesized this compound and evaluated its biological activity against various pathogens. The results demonstrated promising antibacterial activity comparable to standard antibiotics .

Case Study 2: Agricultural Application

In a field trial, formulations containing this compound were tested for herbicidal efficacy against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls .

Wirkmechanismus

The mechanism of action of ethyl 2-methyl-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with DNA, affecting cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Selected 1,5-Naphthyridine Derivatives

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., chloro, oxo) enhance reactivity in cross-coupling reactions, as seen in ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate, which is used in Suzuki-Miyaura couplings . In contrast, electron-donating groups like methyl (in the target compound) may improve metabolic stability in drug candidates .

- Biological Activity : Hydroxy and oxo substituents (e.g., in ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate) are associated with antibacterial properties, likely due to hydrogen-bonding interactions with target enzymes .

Key Observations :

- The Gould-Jacobs cyclization is a common method for synthesizing ethoxycarbonyl-substituted naphthyridines. For example, ethyl 8-methoxy-4-oxo-1,5-naphthyridine-3-carboxylate was synthesized via this route in 72% yield .

- Chlorination at C4 and C6 (e.g., in ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate) enables further functionalization via nucleophilic aromatic substitution, a critical step in creating kinase inhibitors .

Pharmacological and Industrial Relevance

- Ethyl 6-bromo-4-chloro-1,5-naphthyridine-3-carboxylate : This derivative (CAS 1083181-13-8) is a key intermediate in synthesizing bromine- and chlorine-containing bioactive molecules, with applications in oncology .

- Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate : Demonstrated utility in antibacterial drug development due to its ability to chelate metal ions in bacterial enzymes .

Biologische Aktivität

Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives have been extensively studied for their therapeutic potential. They exhibit a wide range of biological activities, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory : Reducing inflammation and associated cytokine production.

- Neurological Effects : Potential benefits in neurodegenerative diseases.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties . In vitro studies indicate that this compound exhibits significant activity against several pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Candida albicans | 0.75 | 1.50 |

These results suggest that this compound may be a viable candidate for developing new antimicrobial agents.

2. Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. Studies indicate that this compound induces apoptosis through multiple pathways, including the activation of caspases and modulation of cell cycle regulators.

A notable study demonstrated the compound's effectiveness against human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The IC50 values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MDA-MB-231 | 15.0 |

| A549 | 10.0 |

The mechanism of action appears to involve the downregulation of oncogenes such as c-myc and upregulation of tumor suppressor genes like p53, leading to cell cycle arrest and apoptosis.

3. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory activity . In vitro assays using RAW 264.7 macrophages showed that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.

A study reported that treatment with this compound resulted in a dose-dependent decrease in nitric oxide production, a key mediator in inflammatory processes:

| Concentration (µM) | NO Production (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 80 |

Case Studies

Recent research highlighted the therapeutic potential of this compound in animal models:

- Colitis Model : In a rat model of drug-induced colitis, administration of the compound reduced inflammation markers and improved histopathological scores.

- Cancer Xenograft Models : In xenograft models using human cancer cells, treatment with this compound led to significant tumor reduction compared to control groups.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-methyl-1,5-naphthyridine-3-carboxylate?

The compound is synthesized via regioselective cyclization or catalytic hydrogenation. For example:

- Thermal cyclization : Reacting substituted pyridine precursors (e.g., 3-[(2,2-diethoxycarbonylvinyl)amino]-5,6-dimethylpyridine) in Dowtherm A at reflux yields ethyl 6,7-dimethyl-4-oxo-1,5-naphthyridine-3-carboxylate (89% yield) .

- Catalytic hydrogenation : Ethyl 4-chloro-6-p-fluorophenoxy-1,5-naphthyridine-3-carboxylate undergoes hydrogenation with Pd/C and EtN in dioxane to produce dihydro derivatives (51% yield) .

- Chlorination : Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate reacts with POCl to form chloro derivatives .

Q. How is X-ray crystallography employed to determine the crystal structure of this compound?

The SHELX suite (e.g., SHELXL for refinement and SHELXD for structure solution) is widely used for small-molecule crystallography. ORTEP-3 and WinGX assist in graphical representation and data analysis . For example, SHELXL refines structures using high-resolution data, while WinGX integrates tools for symmetry operations and hydrogen bonding analysis.

Q. What are the standard protocols for hydrolyzing the ester group to carboxylic acid?

Hydrolysis typically uses alkaline conditions:

- Ethyl 4-chloro-1,5-naphthyridine-3-carboxylate reacts with 2.5 M NaOH under reflux (1 hour) to yield 7-bromo-4-oxo-1,5-naphthyridine-3-carboxylic acid (85% yield) .

- KOH (0.7 M) in reflux conditions converts ethyl 1-ethyl-7-methyl-4-oxo-1,5-naphthyridine-3-carboxylate to its carboxylic acid derivative (56% yield) .

Advanced Research Questions

Q. How do substituents influence regioselectivity in naphthyridine cyclization reactions?

Substituents on pyridine precursors dictate regioselectivity. For example:

- Methoxy groups at specific positions (e.g., 3-[(2,2-diethoxycarbonylvinyl)amino]-4-methoxypyridine) favor cyclization to 8-methoxy derivatives (72% yield) .

- Steric and electronic effects of substituents (e.g., -OCH, -Cl) alter reaction pathways, as seen in the selective formation of 6-butoxy derivatives under similar conditions .

Q. What strategies mitigate side reactions during catalytic hydrogenation of halogenated derivatives?

- Reducing agents : LiAlH selectively reduces esters to hydroxymethyl groups without cleaving halogens (e.g., ethyl 6-p-chlorophenoxy-4-(3-diethylaminopropyl)amino-1,5-naphthyridine-3-carboxylate to hydroxymethyl derivatives, 32% yield) .

- Catalyst selection : Pd/C with EtN minimizes dehalogenation during hydrogenation of chloro or bromo substituents .

Q. How do computational methods predict the electronic effects of substituents like trifluoromethyl (-CF)?

- Density Functional Theory (DFT) : Models electron-withdrawing effects of -CF on aromatic rings, predicting reactivity at specific positions (e.g., electrophilic substitution at C-2 or C-4 in trifluoromethyl-naphthyridines) .

- Molecular docking : Evaluates interactions between trifluoromethyl derivatives and biological targets (e.g., antimicrobial or anticancer activity) .

Methodological Considerations

Q. What precautions are recommended for handling reactive intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.